molecular formula C14H18N2OS B3060525 N-(cyclohexylcarbamothioyl)benzamide CAS No. 4921-92-0

N-(cyclohexylcarbamothioyl)benzamide

Cat. No. B3060525
CAS RN: 4921-92-0
M. Wt: 262.37 g/mol
InChI Key: PSZJBKYIONLMPZ-UHFFFAOYSA-N
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Description

BTU-1 is a chemical compound with the molecular formula C₁₄H₁₈N₂OS . It belongs to the class of benzoylthiourea derivatives . These compounds have garnered attention due to their potential antiprotozoal activity against Trypanosoma cruzi , the causative agent of Chagas disease .


Synthesis Analysis

The synthesis of BTU-1 involves the reaction of benzoyl chloride with cyclohexylisothiocyanate . This process results in the formation of the carbamothioyl group attached to the benzene ring. The specific synthetic steps and conditions may vary depending on the research study .


Molecular Structure Analysis

The molecular structure of BTU-1 comprises a benzene ring substituted with a cyclohexylcarbamothioyl group. The sulfur atom in the thiourea moiety is essential for its biological activity. The compound’s three-dimensional arrangement influences its interactions with biological targets .


Chemical Reactions Analysis

BTU-1 exhibits selective antiprotozoal activity against various developmental forms of Trypanosoma cruzi . It inhibits the proliferation of epimastigotes , amastigotes , and the viability of trypomastigotes . The precise mechanisms underlying this activity are still under investigation, but it likely involves interference with essential cellular processes in the parasite .

Scientific Research Applications

Synthesis and Characterization in Drug Development

N-(cyclohexylcarbamothioyl)benzamide and its derivatives have been extensively researched for their potential in drug development. For instance, a study on substituted N-(phenylcarbamothioyl)benzamide derivatives revealed their synthesis using conventional and microwave methods. These compounds were then evaluated for their anti-inflammatory activities, showing promising results for certain derivatives (Yadav & Mohite, 2020).

Chemical Analysis Techniques

The benzamide derivatives have been subjected to various chemical analysis techniques. For example, the cyclization of N-[2-(benzoyloxy)phenyl]-benzamide under mass spectrometry conditions was studied, demonstrating a process analogous to its acid-catalyzed cyclization in solution. This study provides insights into the chemical behavior of benzamide derivatives under different analytical conditions (Moolayil et al., 2006).

Molecular Structure Analysis

In another study, the molecular structure of a related compound, 1-Benzoyl-2-thiobiuret (N-(carbamoylcarbamothioyl)benzamide), was analyzed. The study highlighted the cisoid and transoid conformations in its structure and the intramolecular hydrogen bonding, providing a deeper understanding of the molecular geometry and its implications (Kang, Cho, & Jeon, 2012).

Chemical Synthesis Processes

The compound has been used in various chemical synthesis processes. For instance, reaction studies involving benzamide oxime have led to the synthesis of different chemical compounds, showcasing the versatility of benzamide derivatives in organic synthesis (Kawashima & Tabei, 1986).

Application in Sensing Technologies

N-(cyclohexylcarbamothioyl)benzamide derivatives have also found applications in sensing technologies. A study on N-nitrophenyl benzamide derivatives developed chemosensors for cyanide detection in aqueous environments, highlighting their potential in environmental monitoring (Sun, Wang, & Guo, 2009).

properties

IUPAC Name

N-(cyclohexylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZJBKYIONLMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884117
Record name Benzamide, N-[(cyclohexylamino)thioxomethyl]-
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Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4921-92-0
Record name N-[(Cyclohexylamino)thioxomethyl]benzamide
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Record name Benzamide, N-((cyclohexylamino)thioxomethyl)-
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Record name Benzamide, N-[(cyclohexylamino)thioxomethyl]-
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Record name Benzamide, N-[(cyclohexylamino)thioxomethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-[(cyclohexylamino)thioxomethyl]-
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Synthesis routes and methods

Procedure details

Benzoyl isothiocyanate (19.4 g, 118.9 mmol) was dissolved in dichloromethane and cooled to 0° C. Cyclohexylamine (13 g, 131.1 mmol) was added dropwise. Then the reaction was stirred at room temperature for 2 h. The mixture was washed with water, dried over sodium sulfate. Concentration under vaccum gave the title compound as a pale white solid in quantitative yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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